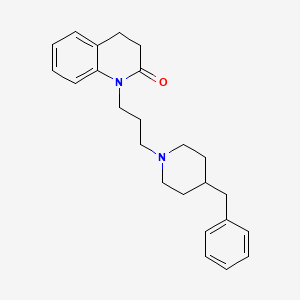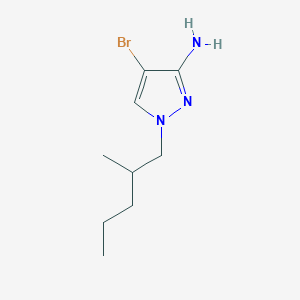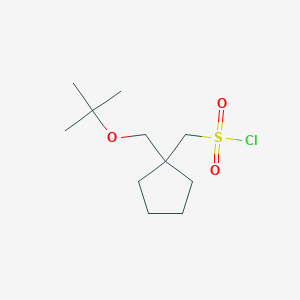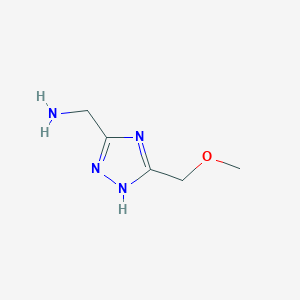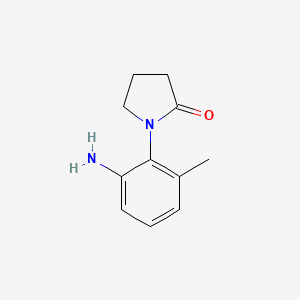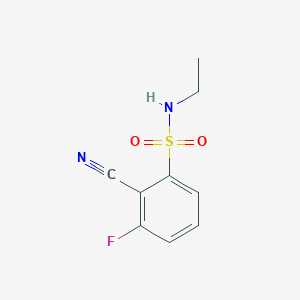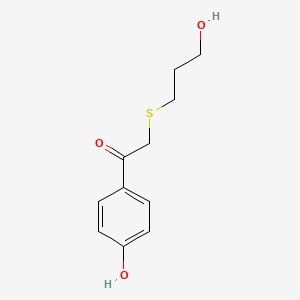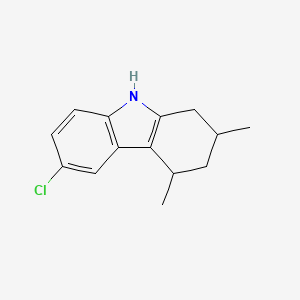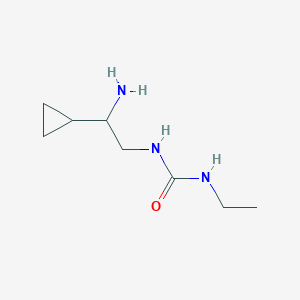
2-(cyclobutylmethyl)-2H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclobutylmethyl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that contains a triazole ring substituted with a cyclobutylmethyl group at the second position and an amine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclobutylmethyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The general synthetic route can be outlined as follows:
Preparation of Cyclobutylmethyl Azide: Cyclobutylmethyl bromide is reacted with sodium azide in an aprotic solvent such as dimethylformamide (DMF) to yield cyclobutylmethyl azide.
Cycloaddition Reaction: The cyclobutylmethyl azide is then reacted with an alkyne, such as propargylamine, in the presence of a copper(I) catalyst (e.g., copper(I) iodide) under mild conditions to form the triazole ring.
Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(cyclobutylmethyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized triazole derivatives with functional groups such as hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced triazole derivatives with additional hydrogen atoms.
Substitution: Substituted triazole derivatives with various functional groups attached to the amine nitrogen.
Scientific Research Applications
2-(cyclobutylmethyl)-2H-1,2,3-triazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.
Chemical Biology: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Catalysis: It can serve as a ligand in metal-catalyzed reactions, facilitating the formation of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(cyclobutylmethyl)-2H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with a similar triazole ring structure but without the cyclobutylmethyl substitution.
2-(Cyclopropylmethyl)-2H-1,2,3-triazol-4-amine: A similar compound with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
2-(Cyclopentylmethyl)-2H-1,2,3-triazol-4-amine: A similar compound with a cyclopentylmethyl group instead of a cyclobutylmethyl group.
Uniqueness
2-(cyclobutylmethyl)-2H-1,2,3-triazol-4-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for the development of novel chemical entities.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-(cyclobutylmethyl)triazol-4-amine |
InChI |
InChI=1S/C7H12N4/c8-7-4-9-11(10-7)5-6-2-1-3-6/h4,6H,1-3,5H2,(H2,8,10) |
InChI Key |
SETQYTSDLUNEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2N=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


